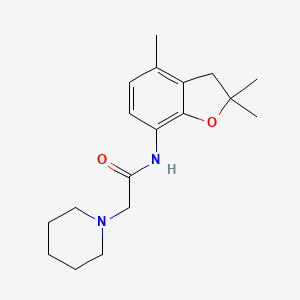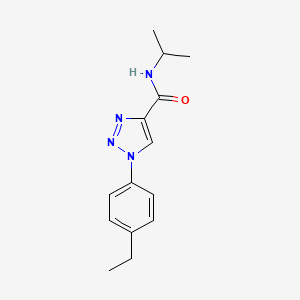
2-piperidino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a benzofuran moiety, which is a heterocyclic compound . Benzofuran and its derivatives are found in many natural products and have a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the benzofuran and piperidino moieties. Benzofuran is a fused ring system consisting of a benzene ring and a furan ring . Piperidino refers to a six-membered ring with one nitrogen atom.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzofuran derivatives have been known to exhibit a wide array of biological activities, making them a privileged structure in the field of drug discovery .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- Antimicrobial Nano-Materials: Compounds with piperidine derivatives showed promising antimicrobial activities against pathogenic bacteria and Candida species. The study highlighted the impact of substituents on the benzothiazole ring and the 2,6-dimethylpiperidine group on anticandidal activity, with specific compounds being more effective against fungi than bacteria (Mokhtari & Pourabdollah, 2013).
Enzymatic Inhibition
- N-Substituted-2"-(Phenylsulfonyl)(piperidin-1-yl)amino Acetamide Derivatives: These derivatives were synthesized and evaluated for their inhibitory effects on acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. The study revealed that almost all compounds displayed promising activity, indicating potential for therapeutic applications in diseases related to enzyme dysfunction (Khalid et al., 2014).
Receptor Ligand Activity
- Novel Sigma Receptor Ligands: Research into spiro compounds, including piperidines, has shown high affinity and selectivity for sigma(1) receptors over sigma(2) receptors. Compounds with specific substituents demonstrated potential as sigma(1) receptor ligands, suggesting applications in neuropharmacology and the treatment of diseases involving sigma receptors (Maier & Wünsch, 2002).
Anticonvulsant Properties
- Benzofuran-Acetamide Scaffolds: A series of N-substituted benzofuran-3-yl-acetamide derivatives exhibited significant anticonvulsant activity in models of maximal electroshock induced seizures. These findings suggest that structural modifications on the benzofuran-acetamide scaffold can lead to potent anticonvulsant agents, offering a new avenue for the development of epilepsy treatments (Shakya et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-piperidin-1-yl-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-13-7-8-15(17-14(13)11-18(2,3)22-17)19-16(21)12-20-9-5-4-6-10-20/h7-8H,4-6,9-12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIENMNKSUFAWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NC(=O)CN3CCCCC3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2994240.png)




![Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate](/img/structure/B2994250.png)


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2994254.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2994259.png)

![2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2994262.png)


